2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline
Description
Properties
IUPAC Name |
2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-19-14-6-5-11(7-13(14)18)3-4-12-8-15(20-2)17-16(9-12)21-10-22-17/h3-9H,10,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGPGGNXKZBICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412638 | |
| Record name | 2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501033-98-3 | |
| Record name | 2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Coupling Reactions for Ethenyl Bridge Formation
The ethenyl (-CH=CH-) linkage between the benzodioxole and aniline moieties is typically formed via cross-coupling reactions. The Heck reaction and Wittig reaction are the most widely employed strategies:
Heck Coupling Methodology
A palladium-catalyzed coupling between 5-bromo-7-methoxy-1,3-benzodioxole and 2-methoxy-5-vinylaniline generates the ethenyl bridge. Key conditions include:
- Catalyst : Palladium(II) acetate (5 mol%)
- Ligand : Triphenylphosphine (10 mol%)
- Base : Triethylamine (2 eq)
- Solvent : Dimethylformamide (DMF) at 100°C for 12 hours.
Yield : 68–72% (isolated after column chromatography).
Wittig Reaction Approach
The benzodioxole aldehyde (7-methoxy-1,3-benzodioxole-5-carbaldehyde) reacts with a stabilized ylide derived from 2-methoxy-5-aminobenzyltriphenylphosphonium bromide.
- Reagent : Sodium hydride (1.2 eq) in tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Reaction Time : 6 hours.
Yield : 60–65% (requires acid workup to remove phosphine oxide byproducts).
Nitro Group Reduction Strategies
The aniline group is often introduced via catalytic hydrogenation of a nitro precursor. For example:
- Intermediate Synthesis : 2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]nitrobenzene is prepared via coupling.
- Hydrogenation :
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance scalability, continuous flow systems optimize heat and mass transfer:
| Parameter | Value |
|---|---|
| Reactor Type | Micro-tubular (ID = 1 mm) |
| Residence Time | 30 minutes |
| Temperature | 120°C |
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Space-Time Yield | 1.2 kg·L⁻¹·h⁻¹ |
Advantages :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Heck Coupling | 72 | 98 | 420 | High |
| Wittig Reaction | 65 | 95 | 380 | Moderate |
| Continuous Flow | 85 | 99 | 400 | Very High |
Key Observations :
Mechanistic Insights and Side Reactions
Competing Pathways in Coupling Reactions
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | Substituents | Molecular Features | CAS Number |
|---|---|---|---|
| 2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline | - 2-methoxy aniline - Styryl-linked 7-methoxybenzodioxole |
Conjugated ethenyl, benzodioxole ring | 501033-98-3 |
| (Z)-2-Methoxy-5-(2-(7-methoxybenzodioxol-5-yl)vinyl)phenol (Combretastatin A-2) | - 2-methoxy phenol - Styryl-linked 7-methoxybenzodioxole |
Phenolic -OH, benzodioxole ring | 111394-44-6 |
| (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline | - 2-methoxy aniline - Styryl-linked 3,4,5-trimethoxybenzene |
Three methoxy groups, planar aromatic core | 120-71-8 (variant) |
| 5-(Ethylsulfonyl)-2-methoxyaniline | - 2-methoxy aniline - Ethylsulfonyl group at 5-position |
Sulfonyl electron-withdrawing group | Not provided |
Key Observations :
- Benzodioxole vs. Trimethoxybenzene : The benzodioxole moiety in the main compound and Combretastatin A-2 introduces rigidity and electron-richness, whereas the trimethoxystyryl group in (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline enhances solubility and planar stacking interactions .
- Aniline vs. Phenol: The phenolic -OH in Combretastatin A-2 facilitates hydrogen bonding, a feature absent in the main compound, which may influence bioavailability and target binding .
- Sulfonyl vs.
Pharmacological and Commercial Relevance
- Trimethoxystyryl Aniline : The trimethoxy motif is common in microtubule-targeting agents (e.g., colchicine analogs), suggesting similar mechanisms for the main compound .
- Commercial Availability : The main compound is marketed alongside Combretastatin A-2, indicating its niche in research and drug development pipelines .
Biological Activity
2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline, with the CAS number 501033-98-3, is an organic compound characterized by its complex molecular structure. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 299.32 g/mol. The compound contains a methoxy group, a benzodioxole moiety, and an aniline derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.32 g/mol |
| Density | 1.211 g/cm³ |
| Boiling Point | 310ºC at 760 mmHg |
| Flash Point | 153.7ºC |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that derivatives containing benzodioxole structures show significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
A notable area of research involves the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The compound's structural features are believed to play a crucial role in its effectiveness against specific cancer types.
Study 1: Antiviral Activity
A recent study evaluated the efficacy of various natural compounds against SARS-CoV-2's main protease (Mpro). While the primary focus was on other phytocompounds, the structural similarities between these compounds and this compound suggest potential antiviral applications . The study utilized molecular docking simulations to predict binding affinities, indicating that compounds with similar frameworks could serve as effective inhibitors.
Study 2: Cytotoxic Effects
Another investigation assessed the cytotoxic effects of various aniline derivatives on human cancer cell lines. The findings showed that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This reinforces the hypothesis that modifications in chemical structure can significantly influence biological activity .
Q & A
Q. What are the established synthetic routes for preparing 2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline, and what are their key intermediates?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Suzuki-Miyaura Coupling : A boronic acid derivative of 7-methoxy-1,3-benzodioxole reacts with a halogenated aniline precursor (e.g., 3-bromoaniline) under Pd catalysis .
Nitration-Reduction Sequence : Starting from a methoxy-substituted sulfonyl chloride, sequential nitration and hydrogenation (using Pd/C) yield the aniline core .
Organocatalytic [3+3] Cyclization : For structurally related benzodioxol-containing compounds, organocatalysts like proline derivatives enable stereoselective formation of the ethenyl bridge .
- Key Intermediates :
| Step | Intermediate | Yield | Conditions |
|---|---|---|---|
| 1 | Halogenated precursor | 60–82% | Pd catalysis, 80°C |
| 2 | Nitro derivative | 54–73% | HNO₃/H₂SO₄, 60–100°C |
| 3 | Reduced aniline | 90% | H₂, Pd/C |
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ethenyl protons (δ ~6.3–7.0 ppm, coupling constant J = 16 Hz for trans-stilbene) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 353.12 for C₁₇H₁₅NO₅) .
- X-ray Crystallography : Programs like SHELXL (for refinement) and Mercury (for visualization) resolve the stereochemistry of the ethenyl group and benzodioxol ring .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity (e.g., anticancer potency) across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity : HPLC analysis (≥95% purity) is essential; impurities in nitro-reduction steps (e.g., dinitro byproducts) can skew bioactivity .
- Assay Conditions : Compare IC₅₀ values under standardized conditions (e.g., cell line: MDA-MB-231, 48h exposure).
- Structural Analogues : Test derivatives (e.g., Combretastatin A2, a known anticancer stilbene) as positive controls to validate assays .
Q. What strategies optimize the yield of the ethenyl bridge formation during synthesis?
- Methodological Answer :
- Catalytic System : Use Pd(OAc)₂ with SPhos ligand for Suzuki coupling (yields >80%) .
- Solvent Effects : THF/water mixtures improve solubility of boronic acid intermediates .
- Temperature Control : Maintain 60–80°C to prevent decomposition of the nitro intermediate .
Q. How does the substitution pattern on the benzodioxol ring influence the compound’s pharmacophore?
- Methodological Answer :
- Methoxy Positioning : 7-Methoxy on benzodioxol enhances tubulin binding affinity by mimicking colchicine’s trimethoxy motif .
- Ethenyl Geometry : Trans-configuration (confirmed via NOESY) is critical for antiproliferative activity; cis-isomers show 10–100x lower potency .
- Table : Structure-Activity Relationship (SAR) Trends
| Substituent | Activity (IC₅₀, nM) | Notes |
|---|---|---|
| 7-OMe, trans-ethenyl | 5–20 | Optimal tubulin polymerization inhibition |
| 6-OMe, trans-ethenyl | 50–100 | Reduced binding affinity |
| cis-ethenyl | >500 | Loss of activity |
Data Contradiction Analysis
Q. Why might reported yields for nitration steps vary significantly (e.g., 54% vs. 73%)?
- Methodological Answer :
- Acid Composition : Concentrated HNO₃ alone yields 73% mono-nitro product, while HNO₃/H₂SO₄ mixtures favor dinitro byproducts (54% yield) due to increased electrophilicity .
- Temperature : Higher temperatures (100°C vs. 60°C) accelerate over-nitration, reducing selectivity .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating the anticancer efficacy of this compound?
- Methodological Answer :
- Xenograft Models : Use immunodeficient mice implanted with human breast cancer (MCF-7) or colon cancer (HCT-116) cells.
- Dosage : Administer 10–25 mg/kg (oral or intraperitoneal) daily for 21 days; monitor tumor volume via caliper measurements .
- Toxicity Profiling : Assess liver/kidney function (ALT, BUN levels) to rule out off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
